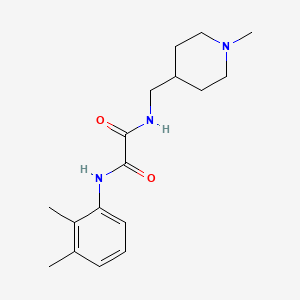

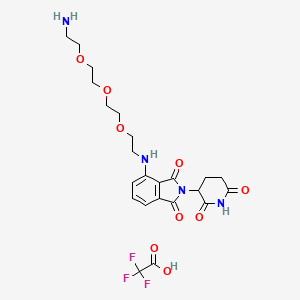

N1-(2,3-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2,3-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is expressed in the outer mitochondrial membrane. DPA-714 has been extensively researched for its potential use in various scientific fields, including neuroscience, oncology, and immunology.

Applications De Recherche Scientifique

Novel Synthetic Methods

A novel one-pot synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could potentially include compounds like "N1-(2,3-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide." This method involves a classical Meinwald rearrangement sequence, offering a high-yielding, operationally simple pathway for synthesizing anthranilic acid derivatives and oxalamides, which are valuable in various chemical synthesis applications (Mamedov et al., 2016).

Catalytic Applications

The compound N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) was identified as an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This discovery highlights the compound's utility in facilitating the synthesis of internal alkynes, showcasing its potential in organic synthesis and pharmaceutical chemistry (Chen et al., 2023).

Antiproliferative Effects

Research on dinuclear gold(III) oxo complexes with bipyridyl ligands, which share structural similarities with "this compound," has demonstrated moderate cytotoxic properties against the A2780 human ovarian carcinoma cell line. These findings suggest potential applications in developing anticancer agents (Casini et al., 2006).

Hydroxylation Catalysis

The combination of Cu(acac)2 and related oxalamide compounds has proven effective for the hydroxylation of (hetero)aryl halides under mild conditions. This catalytic system delivers phenols and hydroxylated heteroarenes with good to excellent yields, indicating its utility in synthetic chemistry for introducing hydroxyl groups into aromatic compounds (Xia et al., 2016).

Supramolecular Chemistry

N,N'-bis(4-pyridylmethyl)oxalamide, a structurally related compound, forms extended supramolecular networks through intermolecular hydrogen bonding. This property showcases the potential of "this compound" in the design of novel materials and sensors, leveraging its capacity for forming robust hydrogen-bonded networks (Lee, 2010).

Propriétés

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-12-5-4-6-15(13(12)2)19-17(22)16(21)18-11-14-7-9-20(3)10-8-14/h4-6,14H,7-11H2,1-3H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECZVVPUBZSOKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-tert-butylphenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide](/img/structure/B2460544.png)

![5-Chloro-3-ethylbenzo[c]isoxazole](/img/structure/B2460546.png)

![[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride](/img/no-structure.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2460548.png)

![2-Chloro-N-(7-phenylmethoxy-1,4-dioxaspiro[4.5]decan-8-yl)propanamide](/img/structure/B2460549.png)

![N-(5-chloro-2-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2460560.png)

![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2460564.png)

![6,8-difluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2460565.png)